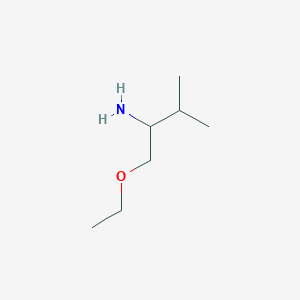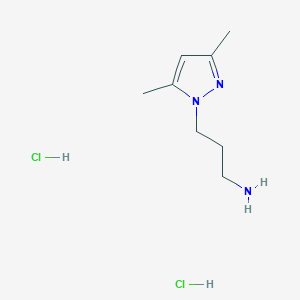amine CAS No. 1182820-75-2](/img/structure/B1521021.png)
[2-(4-Methylphenyl)ethyl](2,2,2-trifluoroethyl)amine
Vue d'ensemble
Description
“2-(4-Methylphenyl)ethylamine” is a chemical compound with the molecular formula C11H14F3N . It is also known by the English name Benzeneethanamine, 4-methyl-N-(2,2,2-trifluoroethyl)- .
Molecular Structure Analysis
The molecular structure of “2-(4-Methylphenyl)ethylamine” consists of 11 carbon atoms, 14 hydrogen atoms, 3 fluorine atoms, and 1 nitrogen atom . The molecular weight of the compound is 217.23 .Applications De Recherche Scientifique
Electron Transport Layer for Solar Cells
An amino-functionalized copolymer with a conjugated backbone was introduced as an efficient electron transport layer (ETL) in planar-heterojunction perovskite solar cells, offering an alternative to the commonly used [6,6]-Phenyl-C61-butyric acid methyl ester (PCBM). This novel material, due to its amino side chains, not only improves electron extraction by passivating surface traps of perovskite but also reduces the work function of the metal cathode by forming interfacial dipoles, resulting in enhanced power conversion efficiency (Chen Sun et al., 2016).
Organic Synthesis and Catalysis
The synthesis of new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucose, and amino acids demonstrates the application of 2-(4-Methylphenyl)ethylamine derivatives in the field of organic synthesis, highlighting the versatility of these compounds in constructing complex organic molecules (B. Piekarska-Bartoszewicz & Andrzej Tcmeriusz, 1993).
Interfacial Material in Solar Cells
An amine-based, alcohol-soluble fullerene derivative demonstrated a 4-fold increase in electron mobility compared to PCBM, showcasing its potential as an acceptor and cathode interfacial material in polymer solar cells. This material facilitates a favorable vertical phase separation, enhancing the power conversion efficiency (Menglan Lv et al., 2014).
Electrochemical Applications
Research on the electrochemical oxidation of primary amines in ionic liquid media has led to the development of an organic layer strongly attached to electrode surfaces, demonstrating potential applications in electrochemical sensing and devices (J. Ghilane et al., 2010).
Propriétés
IUPAC Name |
2,2,2-trifluoro-N-[2-(4-methylphenyl)ethyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-9-2-4-10(5-3-9)6-7-15-8-11(12,13)14/h2-5,15H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDGBAQVRDBCCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCNCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-[(4-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1520954.png)



